molecular formula C25H34O10 B1681058 Soularubinone CAS No. 74156-49-3

Soularubinone

Cat. No.: B1681058
CAS No.: 74156-49-3
M. Wt: 494.5 g/mol
InChI Key: BASHMUPTLJHSQJ-ZGXGNEARSA-N
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Description

Soularubinone is a complex organic compound with the molecular formula C25H34O10 and a molecular weight of 494.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Soularubinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional hydroxyl groups, while reduction can convert ketones to secondary alcohols .

Scientific Research Applications

Soularubinone has several scientific research applications:

    Chemistry: It is studied for its unique structural properties and potential as a synthetic intermediate.

    Biology: It is investigated for its biological activities, including antileukemic properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: It may have applications in the development of new pharmaceuticals and bioactive compounds

Mechanism of Action

The mechanism of action of Soularubinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Quassinoids: These are a group of compounds with similar structural features and biological activities.

    Antileukemic Agents: Other compounds with antileukemic properties, such as vincristine and daunorubicin.

Uniqueness

Soularubinone is unique due to its complex pentacyclic structure and specific biological activities.

Properties

CAS No.

74156-49-3

Molecular Formula

C25H34O10

Molecular Weight

494.5 g/mol

IUPAC Name

(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C25H34O10/c1-10-6-13(26)19(29)23(5)12(10)7-14-24-9-33-25(32,21(23)24)18(28)11(2)16(24)17(20(30)34-14)35-15(27)8-22(3,4)31/h6,11-12,14,16-19,21,28-29,31-32H,7-9H2,1-5H3

InChI Key

BASHMUPTLJHSQJ-ZGXGNEARSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)CC(C)(C)O

SMILES

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)(C)O

Canonical SMILES

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Soularubinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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